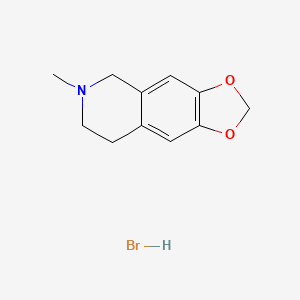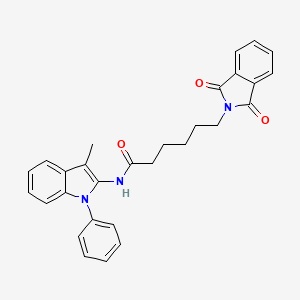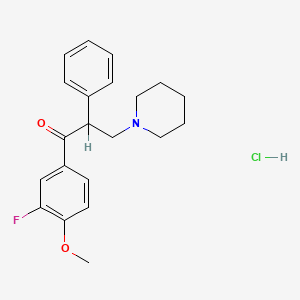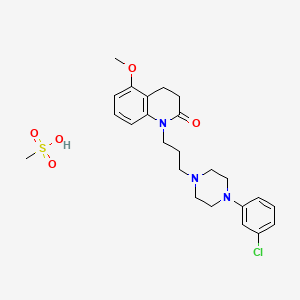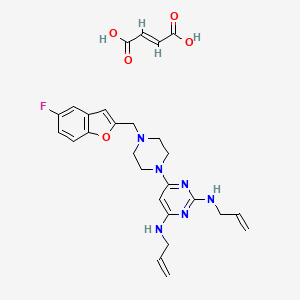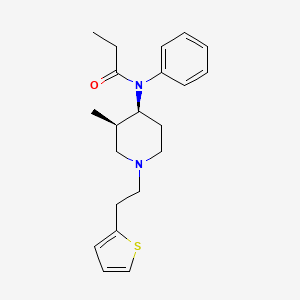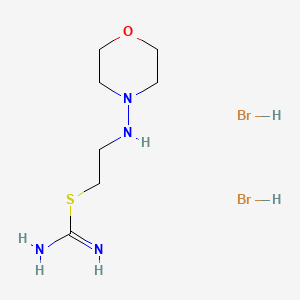
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholino group, a thioether linkage, and a dihydrobromide salt form, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide typically involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholino group. This is followed by the introduction of a thioether linkage through a nucleophilic substitution reaction. The final step involves the formation of the dihydrobromide salt by reacting the intermediate compound with hydrobromic acid. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Sodium iodide or potassium chloride; reactions are performed in polar aprotic solvents like acetone or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Corresponding halide derivatives.
Aplicaciones Científicas De Investigación
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide has found applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholino group can form hydrogen bonds and electrostatic interactions with active sites, while the thioether linkage may participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea derivatives: Compounds with similar sulfur-containing functional groups.
Morpholine derivatives: Compounds containing the morpholine ring structure.
Thioethers: Compounds with sulfur atoms bonded to two carbon atoms.
Uniqueness
Pseudourea, 2-(2-(morpholinoamino)ethyl)-2-thio-dihydrobromide is unique due to its combination of a morpholino group, thioether linkage, and dihydrobromide salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
102612-86-2 |
|---|---|
Fórmula molecular |
C7H18Br2N4OS |
Peso molecular |
366.12 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylamino)ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C7H16N4OS.2BrH/c8-7(9)13-6-1-10-11-2-4-12-5-3-11;;/h10H,1-6H2,(H3,8,9);2*1H |
Clave InChI |
CJPUGCCSXAHCHE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1NCCSC(=N)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





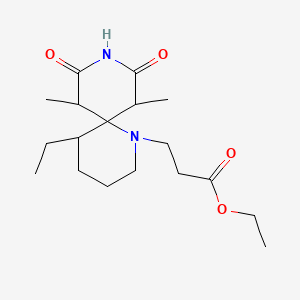
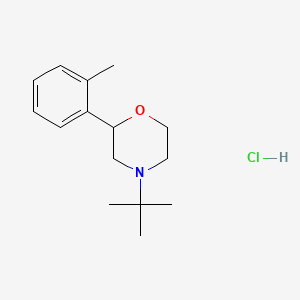
![3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B12774959.png)
